molecular formula C4H9BO2 B3070723 1-Butenylboronic acid CAS No. 1005452-36-7

1-Butenylboronic acid

Cat. No.: B3070723
CAS No.: 1005452-36-7
M. Wt: 99.93 g/mol
InChI Key: KKDBUAXGGKQJNY-ONEGZZNKSA-N
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Description

1-Butenylboronic acid is an organoboron compound with the molecular formula C4H9BO2. It is a versatile chemical used in various scientific research applications, particularly in organic synthesis and pharmaceutical development. This compound is known for its role in Suzuki–Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .

Mechanism of Action

Target of Action

1-Butenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of this compound in this context is the palladium catalyst, which facilitates the bond formation .

Mode of Action

In the SM coupling reaction, this compound acts as a nucleophilic organic group . The reaction involves two key steps: oxidative addition and transmetalation . In the transmetalation step, the organoboron compound (like this compound) transfers its organic group to the palladium catalyst . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

This reaction allows for the construction of complex organic compounds, including natural products, pharmaceutical targets, and lead compounds .

Result of Action

The primary result of this compound’s action in the SM coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic compounds, contributing to various fields such as drug discovery, materials science, and chemical research .

Action Environment

The efficacy and stability of this compound in the SM coupling reaction can be influenced by various environmental factors. These include the reaction conditions (e.g., temperature, pressure), the presence of other reagents, and the specific variant of the palladium catalyst used . The reaction is known for its mild and functional group tolerant conditions, and the organoboron reagents used (like this compound) are generally stable, readily prepared, and environmentally benign .

Preparation Methods

1-Butenylboronic acid can be synthesized through several methods:

    Hydroboration: This is the most common route, involving the addition of a boron-hydrogen bond over an alkene to produce the corresponding alkenylborane.

    Electrophilic Trapping: Another method involves the electrophilic trapping of an organometallic reagent with a boric ester.

    Industrial Production: Industrially, the compound can be produced using similar methods but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Butenylboronic acid undergoes various chemical reactions:

    Oxidation: It can be oxidized to form boronic esters or acids.

    Reduction: Reduction reactions can convert it into different boron-containing compounds.

    Substitution: It participates in substitution reactions, particularly in Suzuki–Miyaura coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium acetate, and solvents such as ethereal solvents.

    Major Products: The major products of these reactions are often complex organic molecules used in pharmaceuticals and materials science.

Scientific Research Applications

1-Butenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.

    Biology: The compound is used in the synthesis of biologically active molecules and as a tool in biochemical research.

    Medicine: It plays a role in the development of pharmaceuticals, including drug discovery and development.

    Industry: In the industrial sector, it is used in the production of advanced materials and polymers.

Comparison with Similar Compounds

1-Butenylboronic acid can be compared with other boronic acids and derivatives:

Properties

IUPAC Name

[(E)-but-1-enyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BO2/c1-2-3-4-5(6)7/h3-4,6-7H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDBUAXGGKQJNY-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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